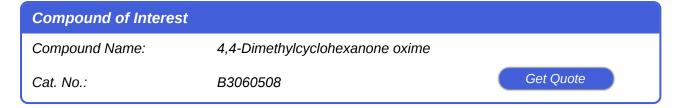


# Technical Guide: Physical Characteristics of 4,4-Dimethylcyclohexanone Oxime

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**4,4-Dimethylcyclohexanone oxime** is a derivative of cyclohexanone with significant potential in synthetic chemistry. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a subject of interest for various chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **4,4-Dimethylcyclohexanone oxime**, a detailed experimental protocol for its synthesis, and a summary of its spectral data. This information is intended to support researchers and professionals in its application and further investigation.

## **Chemical and Physical Properties**

A summary of the key physical and chemical properties of **4,4-Dimethylcyclohexanone oxime** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.



Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>15</sub> NO	[1]
Molecular Weight	141.21 g/mol	[1]
CAS Number	4701-96-6	[1]
Appearance	White solid	[2]
Boiling Point	220.7 °C at 760 mmHg	
Density	1.02 g/cm <sup>3</sup>	_
Flash Point	119.5 °C	_
XLogP3	1.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Exact Mass	141.115364102	[1]
Monoisotopic Mass	141.115364102	[1]
Topological Polar Surface Area	32.6 Ų	[1]
Heavy Atom Count	10	[1]
Complexity	137	[1]

## **Synthesis of 4,4-Dimethylcyclohexanone Oxime**

The synthesis of **4,4-Dimethylcyclohexanone oxime** is typically achieved through the condensation reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[2]

## **Experimental Workflow**





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Caption: Synthesis of **4,4-Dimethylcyclohexanone Oxime**.

### **Detailed Experimental Protocol**

This protocol is adapted from a known synthetic procedure.[2]

#### Materials:

- 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)
- Hydroxylamine hydrochloride (NH2OH·HCl) (35.84 g, 515.75 mmol)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) (54.16 g, 510.99 mmol)
- Ethanol (250 mL)
- Deionized Water (360 mL total)
- Ethyl acetate
- · Brine solution

#### Procedure:

• A solution of 4,4-Dimethylcyclohexanone in ethanol and water is prepared.



- To this, a solution of sodium carbonate in water is added dropwise over a period of 20 minutes.
- The reaction mixture is then heated to reflux for 3 hours.
- Following the reflux, the ethanol is removed by evaporation under reduced pressure.
- The remaining aqueous residue is extracted multiple times with ethyl acetate.
- The combined organic layers are washed sequentially with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and then concentrated to yield the final product.

#### Results:

The procedure affords **4,4-dimethylcyclohexanone oxime** as a white solid with a yield of approximately 80.4%.[2]

### **Spectroscopic Data**

While specific experimental spectra for **4,4-Dimethylcyclohexanone oxime** are not readily available in the searched literature, the following provides an overview of expected spectral characteristics based on analogous compounds such as cyclohexanone oxime and general principles of spectroscopy.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclohexane ring, as well as the hydroxyl proton of the oxime group. The gem-dimethyl groups would likely appear as a singlet. The methylene protons adjacent to the C=N bond would be expected to resonate at a lower field compared to the other ring protons. The hydroxyl proton of the oxime typically appears as a broad singlet, with its chemical shift being dependent on solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy



The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, the methylene carbons of the cyclohexane ring, and the sp²-hybridized carbon of the C=N bond. The C=N carbon is expected to be the most downfield signal.

### Infrared (IR) Spectroscopy

The IR spectrum of **4,4-Dimethylcyclohexanone oxime** is expected to display characteristic absorption bands for the O-H, C-H, C=N, and N-O functional groups. A broad band in the region of 3100-3600 cm<sup>-1</sup> would correspond to the O-H stretching vibration of the oxime. The C=N stretching vibration is typically observed in the range of 1620-1680 cm<sup>-1</sup>. The N-O stretching vibration usually appears in the 930-960 cm<sup>-1</sup> region.

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#### References

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